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Monobutyl fumarate

Cat. No.: B098557
CAS No.: 16062-88-7
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-SNAWJCMRSA-N
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Description

Historical Context of Fumarate (B1241708) Esters in Therapeutic Applications

The therapeutic journey of fumaric acid esters (FAEs) began in the late 1950s when German chemist Walter Schweckendiek first proposed their use for treating psoriasis. dermnetnz.orgnih.govijdvl.com Initially, it was hypothesized that psoriasis stemmed from a metabolic deficiency of fumaric acid, a component of the citric acid cycle. dermnetnz.org This led to the development of oral and topical formulations of FAEs. dermnetnz.orgijdvl.com In 1994, a standardized oral formulation containing dimethyl fumarate (DMF) and salts of monoethyl fumarate (MEF) was approved in Germany for psoriasis treatment. dermnetnz.orgijdvl.comwikipedia.org Over the years, research has demonstrated that the therapeutic effects of FAEs are not related to correcting a fumaric acid deficiency but are instead due to their immunomodulatory and anti-inflammatory properties. dermnetnz.orgjtad.org This understanding has expanded their application to other conditions, most notably multiple sclerosis, for which dimethyl fumarate received approval. wikipedia.orgnih.gov

Structural Classification of Fumarate Esters: Diesters and Monoesters

Fumarate esters are classified based on the number of carboxylic acid groups of fumaric acid that are esterified. Fumaric acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. penpet.com

Diesters: In fumarate diesters, both carboxylic acid groups are esterified with an alcohol. A prominent example is dimethyl fumarate (DMF), where both groups are converted to methyl esters. nih.gov Diesters like DMF are generally uncharged molecules. researchgate.net

Monoesters: In fumarate monoesters, only one of the carboxylic acid groups is esterified, leaving the other as a free carboxylic acid. taylorandfrancis.com Monobutyl fumarate, the subject of this article, falls into this category, with one carboxylic acid group esterified with butanol. vulcanchem.com Other examples include monomethyl fumarate (MMF) and monoethyl fumarate (MEF). nih.govcymitquimica.com The presence of the free carboxylic acid group means that monoesters can exist as anions under physiological conditions.

This structural difference between diesters and monoesters significantly influences their physicochemical properties, such as solubility, lipophilicity, and reactivity, which in turn affects their biological activity and applications. taylorandfrancis.comvulcanchem.com

Significance of Monoester Fumarates in Biological Systems and Synthetic Chemistry

Fumarate itself is a key intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in cells. fiveable.me While fumaric acid is naturally present, its ester derivatives have distinct roles. Fumarate monoesters are significant for several reasons:

Biological Activity: Monoesters like monomethyl fumarate (MMF) are recognized as active metabolites. nih.gov For instance, dimethyl fumarate (DMF) is largely hydrolyzed to MMF in the body, and MMF is considered a primary active component responsible for the therapeutic effects observed. taylorandfrancis.com These monoesters can modulate immune responses and have antioxidant properties. nih.govchemdad.com Their unique structure, combining a hydrophilic carboxylic acid group and a more lipophilic ester group, influences their interaction with biological targets. vulcanchem.com

Synthetic Chemistry: In synthetic chemistry, fumarate monoesters serve as versatile building blocks. The presence of both a carboxylic acid and an ester group, along with a reactive carbon-carbon double bond, allows for a variety of chemical transformations. cymitquimica.com For example, monoethyl fumarate has been used in the preparation of photo-crosslinkable macromers and in the synthesis of complex organic molecules through reactions like the Ugi/intramolecular Diels-Alder (IMDA) cycloaddition. chemicalbook.comsigmaaldrich.com

Positioning this compound within the Fumarate Ester Landscape

This compound is a specific monoester of fumaric acid, characterized by the presence of a butyl group attached to one of the carboxyl groups. ontosight.ai Its chemical formula is C₈H₁₂O₄. ontosight.ai Compared to more extensively studied fumarate esters like dimethyl fumarate and monoethyl fumarate, research specifically focused on this compound is less abundant. vulcanchem.com

The length of the alkyl chain in fumarate esters is known to play a crucial role in determining their biological activity. vulcanchem.com Therefore, this compound, with its four-carbon butyl chain, possesses a distinct lipophilicity compared to its methyl and ethyl counterparts. This difference is expected to influence its pharmacokinetic properties and interactions with biological systems. vulcanchem.com While its therapeutic potential is still under-explored, its structural characteristics suggest it could have unique applications. vulcanchem.comontosight.ai The study of this compound is valuable for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of fumarate esters affect their biological functions. vulcanchem.com

Chemical Identity and Properties of this compound

This compound, also known as 4-butoxy-4-oxobut-2-enoic acid, is a monoester derivative of fumaric acid. vulcanchem.com Its structure consists of a fumarate backbone with a trans-configured carbon-carbon double bond, a free carboxylic acid group at one end, and a butyl ester group at the other. vulcanchem.com This unique arrangement of functional groups dictates its chemical behavior and physical properties.

Synthesis of this compound

There are two primary synthetic routes for producing this compound:

Direct Esterification: This method involves the direct reaction of fumaric acid with butanol. To favor the formation of the monoester over the diester, careful control of the reaction stoichiometry is essential. vulcanchem.com

From Maleic Anhydride: An alternative pathway begins with maleic anhydride, which is first reacted with butanol to form monobutyl maleate (B1232345). This intermediate is then isomerized to yield this compound. vulcanchem.com

Another potential, though less direct, method involves the preparation of dibutyl fumarate followed by the selective hydrolysis of one of the ester groups to produce the desired monoester. vulcanchem.com

Physicochemical Characteristics

The physical and chemical properties of this compound are influenced by both its carboxylic acid and butyl ester functionalities.

PropertyValue/Description
Appearance White to off-white crystalline solid at room temperature. vulcanchem.com
Molecular Formula C₈H₁₂O₄ ontosight.ai
Molecular Weight 172.18 g/mol
Solubility It has moderate water solubility due to the carboxylic acid group, while the butyl ester group increases its lipophilicity, affecting its solubility in various organic solvents. vulcanchem.com
Acidity Exhibits typical acidic properties of a carboxylic acid. vulcanchem.com

This table is based on generally inferred properties and available data. Specific values may vary based on experimental conditions.

The combination of a hydrophilic head (the carboxylic acid) and a lipophilic tail (the butyl ester) gives this compound amphiphilic characteristics, which can be relevant for its biological interactions and formulation development.

Research and Applications of this compound

While research on this compound is not as extensive as that for other fumarate esters like dimethyl fumarate, it holds potential in various scientific fields. vulcanchem.com Its unique structural features make it a compound of interest for further investigation.

Current Research Landscape

The current body of research on this compound is limited. vulcanchem.com Much of the understanding of its potential applications is extrapolated from the known activities of other fumaric acid esters. ontosight.ai Studies have explored the immunomodulatory and anti-inflammatory properties of FAEs in general, with applications in conditions like psoriasis and multiple sclerosis. ontosight.ai It is hypothesized that this compound may share some of these properties. ontosight.ai

A significant area for future research lies in comparative studies. Systematic investigations comparing the biological activities of this compound with other monoesters (e.g., monomethyl and monoethyl fumarate) and diesters are needed to elucidate the impact of the alkyl chain length on efficacy and pharmacokinetic profiles. vulcanchem.com Such structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications influence interactions with biological targets. vulcanchem.com

Potential Applications in Material Science and Organic Synthesis

Beyond biomedical research, fumarate esters have applications in polymer chemistry and material science. Fumaric acid itself is used as a raw material for producing polyester (B1180765) resins. penpet.com The double bond in the fumarate structure allows for polymerization reactions. Monoesters like monoethyl fumarate have been utilized in the creation of specialized polymers. chemicalbook.comsigmaaldrich.com Given its structure, this compound could potentially be explored as a monomer in the synthesis of novel polymers with specific properties conferred by the butyl group.

In organic synthesis, the multiple functional groups of this compound make it a potentially useful intermediate. The carboxylic acid can be modified, the ester can be hydrolyzed or transesterified, and the double bond can participate in addition reactions, offering a range of possibilities for creating more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B098557 Monobutyl fumarate CAS No. 16062-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-butoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVMEACOLCUCK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071211, DTXSID40893433
Record name 2-Butenedioic acid (2Z)-, butyl ester
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Record name Butyl hydrogen fumarate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16062-88-7, 68186-71-0
Record name Monobutyl fumarate
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Record name Monobutyl fumarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1-butyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
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Record name Butyl hydrogen fumarate
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Record name MONOBUTYL FUMARATE
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Synthetic Methodologies and Chemical Derivatization of Monobutyl Fumarate

Classical Synthesis Routes for Monoalkyl Fumarates

Traditional methods for synthesizing monoalkyl fumarates, such as monobutyl fumarate (B1241708), have been well-established in chemical literature. These routes primarily involve the direct esterification of fumaric acid or the isomerization of the corresponding maleate (B1232345) monoester.

Esterification of Fumaric Acid with Butanol

The direct esterification of fumaric acid with butanol represents a common and straightforward approach to producing monobutyl fumararate. This reaction is a type of Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

Fumaric Acid + Butanol ⇌ Monobutyl Fumarate + Water

Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Table 1: Typical Reaction Parameters for Fischer Esterification of Fumaric Acid with Butanol

ParameterCondition
Reactants Fumaric Acid, n-Butanol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Temperature Reflux temperature of the alcohol
Reaction Time Several hours, dependent on catalyst concentration and temperature
Work-up Neutralization of the catalyst, removal of excess alcohol, and purification by distillation or crystallization

Isomerization of Monoalkyl Maleates to Monoalkyl Fumarates

An alternative classical route to this compound involves the isomerization of monobutyl maleate. This process is particularly relevant as maleic anhydride, a readily available and inexpensive starting material, can be easily converted to the monoester of maleic acid by reaction with an alcohol. google.com The subsequent isomerization of the cis isomer (maleate) to the more thermodynamically stable trans isomer (fumarate) is a key step.

The isomerization can be catalyzed by various agents, including mineral acids, organic acids, and certain sulfur compounds. google.comgoogle.com For instance, thiourea (B124793) has been reported as an effective catalyst for the isomerization of monomethyl maleate to monomethyl fumarate. google.com The mechanism of isomerization often involves the temporary addition of a catalyst to the double bond, which allows for rotation around the single bond, followed by the elimination of the catalyst to yield the trans-isomer.

Table 2: Catalysts for the Isomerization of Monoalkyl Maleates to Monoalkyl Fumarates

Catalyst TypeExamples
Mineral Acids Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)
Organic Acids p-Toluenesulfonic acid (p-TsOH)
Sulfur Compounds Thiourea, Sulfur
Other Catalysts Ammonium Chloride, Ammonium Carbonate

Advanced Synthetic Strategies for this compound

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of chemicals. This has led to the exploration of advanced synthetic strategies for this compound, including the use of enzymatic catalysts and bio-derived starting materials.

Enzyme-Catalyzed Synthesis Approaches

Enzymatic synthesis offers several advantages over traditional chemical methods, such as high selectivity, mild reaction conditions, and reduced environmental impact. Lipases are a class of enzymes that are particularly well-suited for catalyzing esterification reactions. nih.gov The use of immobilized lipases can further enhance the efficiency and reusability of the biocatalyst. nih.gov

In the context of this compound synthesis, a lipase (B570770) can catalyze the esterification of fumaric acid with butanol. The reaction proceeds under mild temperatures and neutral pH conditions, which can help to minimize the formation of byproducts.

Table 3: Comparison of Chemical and Enzymatic Esterification

FeatureChemical EsterificationEnzymatic Esterification
Catalyst Strong acidsLipases
Temperature High (reflux)Mild (e.g., 30-60 °C)
pH AcidicNeutral
Selectivity LowerHigher
Byproducts Potential for side reactionsMinimized
Environmental Impact HigherLower

Utilization of Bio-derived Fumaric Acid Precursors

The production of fumaric acid from renewable resources through microbial fermentation is a well-established industrial process. inrs.canih.gov Various microorganisms, such as Rhizopus oryzae, are capable of producing high yields of fumaric acid from sugars. proquest.com The use of this bio-derived fumaric acid as a starting material for the synthesis of this compound offers a more sustainable alternative to petroleum-based routes. mdpi.com

Chemical Derivatization of this compound

The presence of a reactive carbon-carbon double bond and a free carboxylic acid group makes this compound a versatile platform for further chemical modifications. These derivatization reactions can be used to synthesize a wide range of other valuable compounds.

One important class of reactions is the addition to the double bond. For example, this compound can undergo Michael addition with nucleophiles. It can also be subjected to hydrogenation to yield monobutyl succinate. Furthermore, the double bond can participate in polymerization reactions to produce polyesters with specific properties.

The carboxylic acid group can also be readily transformed. For instance, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other esters. It can also be reduced to an alcohol or participate in other reactions characteristic of carboxylic acids.

Table 4: Potential Derivatization Reactions of this compound

Functional GroupReaction TypePotential Products
Carbon-Carbon Double Bond Michael AdditionSubstituted succinates
HydrogenationMonobutyl succinate
PolymerizationPolyesters
Carboxylic Acid EsterificationDibutyl fumarate
AmidationFumaric acid monoamides
ReductionButane-1,4-diol derivatives

Synthesis of Novel Ionic Liquids Incorporating this compound Anions

The synthesis of novel ionic liquids (ILs) incorporating monoalkyl fumarate anions represents a significant area of research, driven by the quest for "designer solvents" with specific properties. One prominent method for synthesizing such ILs involves a neutralization reaction. This process typically uses an organic cation precursor, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), which is then reacted with a monoalkyl fumarate, like this compound. stmarys-ca.eduresearchgate.net

The reaction is a straightforward acid-base neutralization, where the acidic proton of the this compound's carboxylic acid group reacts with the hydroxide anion of the imidazolium (B1220033) base. This yields the desired ionic liquid, composed of the 1-butyl-3-methylimidazolium cation and the this compound anion, with water as the primary byproduct. The resulting ILs are often characterized by their solubility in water and other polar organic solvents. stmarys-ca.eduresearchgate.net The synthesis can be tailored by altering the cation or the alkyl chain of the fumarate monoester to fine-tune the physicochemical properties of the final ionic liquid. stmarys-ca.edu

The general synthetic scheme is as follows: [BMIM]OH + this compound → [BMIM][this compound] + H₂O

Table 1: Synthesis of Imidazolium-Based Ionic Liquids with Fumarate Anions

Cation Precursor Anion Source (Monoester Fumarate) Resulting Ionic Liquid
1-butyl-3-methylimidazolium hydroxide Monomethyl Fumarate [BMIM][Monomethyl Fumarate]
1-butyl-3-methylimidazolium hydroxide This compound [BMIM][this compound]

This table illustrates the components used in the neutralization synthesis of various fumarate-based ionic liquids. stmarys-ca.eduresearchgate.net

Exploration of this compound in Polymerization Reactions

This compound, as a derivative of fumaric acid, is classified as a 1,2-disubstituted ethylene (B1197577) monomer. The polymerization of such monomers is often challenging due to steric hindrance caused by the two substituents on the double bond, which significantly slows down the propagation kinetics. mdpi.com However, polymerization can be achieved, often through radical polymerization, because the same steric factors also lead to a slow termination rate, which can balance the slow propagation. mdpi.com

In these reactions, this compound can act as a monomer or comonomer. When used in homopolymerization, it would theoretically form poly(this compound). More commonly, fumarates are used in copolymerizations with other vinyl monomers, such as styrene (B11656) or acrylates. dntb.gov.ua This approach allows for the incorporation of the rigid fumarate structure into a polymer backbone, which can significantly influence the final properties of the material, such as its glass transition temperature and mechanical strength. mdpi.com The electron-accepting nature of the fumarate double bond makes it prone to participate in copolymerizations that exhibit a high tendency for alternation with electron-donating monomers. dntb.gov.ua

Table 2: Reactivity Parameters for Fumarate Monomers in Radical Copolymerization

Fumarate Monomer Q value e value Monomer Characteristics
Dissymmetric Fumarate 1a* 0.48 +1.55 Conjugative, electron-accepting
Dissymmetric Fumarate 1b* 0.66 +1.16 Conjugative, electron-accepting

*Data from novel dissymmetric fumarates with alkoxyethyl and bulky siloxy groups, demonstrating the typical electron-accepting character of fumarate monomers. dntb.gov.ua Q-e values describe the reactivity and polarity of monomers in copolymerization.

Preparation of Photo-Crosslinkable Macromers from Monoalkyl Fumarates

Monoalkyl fumarates, such as this compound and its close analog monoethyl fumarate, serve as crucial building blocks for the synthesis of photo-crosslinkable macromers. These macromers are oligomers or low-molecular-weight polymers that have been functionalized with reactive groups, in this case, the fumarate double bond, which can undergo polymerization upon exposure to light, typically in the presence of a photoinitiator. nih.gov

A common synthetic strategy involves functionalizing the end-groups of pre-synthesized oligomers with fumaric acid monoesters. For instance, triblock oligomers composed of a central hydrophilic segment like poly(ethylene glycol) (PEG) and hydrophobic end segments based on D,L-lactide or trimethylene carbonate can be synthesized. nih.gov The terminal hydroxyl groups of these oligomers are then reacted with a derivative of a monoalkyl fumarate (e.g., fumaryl (B14642384) chloride) to attach the photo-crosslinkable fumarate moiety.

These resulting macromers can then be copolymerized, often with a hydrophilic comonomer such as N-vinyl-2-pyrrolidone (NVP), to form a crosslinked hydrogel network. nih.gov The photo-polymerization is a rapid process that allows for the in-situ formation of biodegradable polymer networks. The properties of the final hydrogel, such as its degradation rate and hydrophilicity, can be precisely controlled by adjusting the composition of the macromer, including the type of monoalkyl fumarate used and the nature of the oligomer backbone. nih.gov

Table 3: Composition of Fumaric Acid Monoethyl Ester-Functionalized Triblock Oligomers

Hydrophilic Middle Segment Hydrophobic End Segments Functionalizing Agent Resulting Macromer
Poly(ethylene glycol) (PEG) Poly(D,L-lactide) (PDLLA) Fumaric acid monoethyl ester derivative Fumarate-functionalized PEG-PDLLA
Poly(ethylene glycol) (PEG) Poly(trimethylene carbonate) (PTMC) Fumaric acid monoethyl ester derivative Fumarate-functionalized PEG-PTMC

This table outlines the components used to synthesize photo-crosslinkable macromers for creating biodegradable hydrogels. nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
1-butyl-3-methylimidazolium hydroxide
Acrylate
D,L-lactide
Fumaric Acid
This compound
Monoethyl Fumarate
Monomethyl Fumarate
Monooctyl Fumarate
N-vinyl-2-pyrrolidone
Poly(D,L-lactide)
Poly(ethylene glycol)
Poly(trimethylene carbonate)
Styrene

Preclinical and Mechanistic Investigations of Fumarate Monoesters: Molecular and Cellular Research Paradigms

Elucidation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. frontiersin.orgnih.gov Fumarate (B1241708) monoesters are known activators of this pathway, a mechanism central to their cytoprotective effects. frontiersin.orgpnas.org

Interaction with Kelch-like ECH-associated protein 1 (Keap1) and Cysteine Residue Modification

Under normal physiological conditions, Nrf2 is held inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org Fumarate esters, being electrophilic compounds, can interact with and modify specific cysteine residues on Keap1. plos.orgnih.gov This interaction, a form of S-alkylation, alters the conformation of Keap1, disrupting the Keap1-Nrf2 complex. plos.orgmdpi.com

Research has shown that dimethyl fumarate (DMF), a related fumaric acid ester, robustly modifies several cysteine residues on Keap1. plos.orgresearchgate.net This covalent modification is a key step in initiating the Nrf2-mediated antioxidant response. researchgate.net Specifically, cysteine 151 (Cys151) within the BTB domain of Keap1 has been identified as a highly reactive and crucial site for modification by fumarates, leading to the activation of the Nrf2 pathway. mdpi.comf1000research.comcsic.es While both DMF and its metabolite monomethyl fumarate (MMF) can modify Keap1, they exhibit different binding affinities and reactivity towards its cysteine residues. mdpi.comresearchgate.net

Induction of Nrf2 Nuclear Translocation and Activation

The modification of Keap1 by fumarate monoesters prevents the degradation of Nrf2, leading to its accumulation in the cytoplasm. plos.orgnih.gov This stabilized Nrf2 is then able to translocate into the nucleus. frontiersin.orgplos.org Studies on related fumarates like DMF and MMF have demonstrated that their application to cells results in a significant increase in nuclear Nrf2 levels. plos.orgresearchgate.net For instance, treatment of human astrocytes with DMF led to a dose-dependent increase in the nuclear accumulation of Nrf2. plos.orgresearchgate.net This nuclear translocation is a pivotal event, as it allows Nrf2 to bind to specific DNA sequences and initiate the transcription of target genes. frontiersin.orgnih.gov

Transcriptional Upregulation of Antioxidant Response Elements (AREs) and Cytoprotective Genes (e.g., HMOX1, NQO1, GCLC, SRXN1)

Once in the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a wide array of genes. frontiersin.orgnih.gov This binding event drives the transcription of numerous cytoprotective genes. frontiersin.orgoup.com

Key Nrf2 target genes that are upregulated by fumarate esters include:

Heme Oxygenase 1 (HMOX1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. frontiersin.orgoup.com

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress. frontiersin.orgoup.com

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. medchemexpress.comdiabetesjournals.org

Sulfiredoxin 1 (SRXN1): An enzyme involved in the regeneration of peroxiredoxins, which are critical for detoxifying peroxides. medchemexpress.com

Studies have consistently shown that treatment with fumarates like DMF and monoethyl fumarate (MEF) leads to the increased expression of these and other ARE-driven genes in various cell types, including astrocytes. plos.orgmedchemexpress.com

GeneFunctionEffect of Fumarate Ester Treatment
HMOX1Heme catabolism, antioxidant productionUpregulated
NQO1Quinone detoxification, reduction of oxidative stressUpregulated
GCLCRate-limiting enzyme in glutathione (GSH) synthesisUpregulated
SRXN1Regeneration of peroxiredoxinsUpregulated

Mechanisms of Nrf2-Dependent Cytoprotection

The upregulation of ARE-driven genes by fumarate monoesters confers significant cytoprotection against oxidative stress. researchgate.net This protective effect is achieved through several mechanisms:

Enhanced Antioxidant Capacity: Increased synthesis of antioxidants like glutathione and upregulation of antioxidant enzymes like HMOX1 and NQO1 bolster the cell's ability to neutralize reactive oxygen species (ROS). researchgate.netoup.com

Improved Mitochondrial Function: Fumarates have been shown to increase mitochondrial biogenesis in an Nrf2-dependent manner, leading to improved mitochondrial health and function. nih.govjneurosci.org

Reduced Inflammation: The Nrf2 pathway can indirectly suppress inflammation. For example, HO-1 has anti-inflammatory properties. mdpi.com

In vitro studies have demonstrated that pretreatment with DMF or MMF protects neurons and astrocytes from oxidative stress-induced cell death, an effect that is lost in cells lacking Nrf2. researchgate.net This highlights the central role of the Nrf2 pathway in the cytoprotective actions of fumarate esters.

Comparative Analysis of Nrf2 Activation Potency Among Fumarate Monoesters

Different fumarate monoesters exhibit varying potencies in activating the Nrf2 pathway. plos.org For instance, in vitro studies comparing DMF and MEF revealed that DMF induces a more robust modification of Keap1 cysteine residues and a greater nuclear translocation of Nrf2 compared to MEF. plos.orgresearchgate.net

However, the transcriptional response is not always directly proportional to the degree of Nrf2 activation. plos.org Some Nrf2 target genes may be more strongly induced by MEF at lower concentrations, despite DMF causing greater Nrf2 accumulation. plos.org A transcriptomic analysis of various fumarate compounds, including diroximel fumarate (DRF) and a novel compound, isosorbide (B1672297) di-(methyl fumarate) (IDMF), showed that IDMF induced the largest number of differentially expressed genes, with effects consistent with both Nrf2 activation and NF-κB inhibition. researchgate.netsemanticscholar.org These findings suggest that while all these compounds act on the Nrf2 pathway, they possess unique molecular signatures and may have distinct downstream biological effects. plos.org

Fumarate EsterKeap1 ModificationNrf2 Nuclear TranslocationGene Expression Profile
Dimethyl Fumarate (DMF)RobustHighStrong Nrf2 target gene induction
Monoethyl Fumarate (MEF)Less robust than DMFLower than DMFDistinct transcriptional response, potent at low concentrations for some genes
Isosorbide Di-(Methyl Fumarate) (IDMF)Data not specifiedData not specifiedLargest number of differentially expressed genes, consistent with NRF2 activation and NF-κB inhibition

Investigation of Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism

In addition to the Nrf2 pathway, fumarate monoesters exert their effects through another important molecular target: the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. pnas.orgnih.gov MMF, the active metabolite of several fumarate prodrugs, is a potent agonist of this G-protein coupled receptor. mdpi.comfrontiersin.org

HCAR2 is expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on keratinocytes and microglial cells. nih.govmdpi.com Activation of HCAR2 by MMF has been shown to mediate anti-inflammatory effects. nih.govnih.gov For example, HCAR2 agonism can reduce the infiltration of neutrophils into tissues. frontiersin.org The signaling downstream of HCAR2 activation is complex and can involve the inhibition of inflammatory pathways. mdpi.comnih.gov It is important to note that the activation of HCAR2 by fumarates is considered to be independent of the Nrf2 pathway. pnas.orgmdpi.com This dual mechanism of action contributes to the multifaceted pharmacological profile of fumarate monoesters.

Characterization of Receptor Binding and Activation Profiles

Monobutyl fumarate is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. frontiersin.orgnih.gov HCAR2 is a G-protein coupled receptor expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on epithelial cells like keratinocytes and intestinal epithelial cells. frontiersin.orgnih.gov The activation of HCAR2 by this compound is a key initiating event for many of its downstream biological effects. frontiersin.orgpnas.org Studies have shown that the therapeutic effects of dimethyl fumarate in murine models of autoimmune diseases are mediated through HCAR2, highlighting the importance of this receptor interaction. frontiersin.org For instance, in a model of experimental autoimmune encephalomyelitis (EAE), the beneficial effects of dimethyl fumarate treatment were absent in HCAR2-deficient mice. pnas.org

Table 1: HCAR2 Expression and Role in this compound Action

Cell TypeHCAR2 ExpressionRole of HCAR2 in this compound ActionReference
NeutrophilsHighMediates inhibition of neutrophil infiltration and migration. frontiersin.org
Monocytes/MacrophagesPresentContributes to anti-inflammatory effects. frontiersin.orgnih.gov
Dendritic CellsPresentDampens activation and pro-inflammatory cytokine production. frontiersin.org
MicrogliaPresentModulates activation from a pro-inflammatory to a neuroprotective phenotype. nih.govmdpi.com
KeratinocytesPresentInvolved in prostaglandin (B15479496) synthesis, potentially leading to skin flushing. frontiersin.org
Intestinal Epithelial CellsPresentCan mediate both pro- and anti-inflammatory effects depending on the context. researchgate.netnih.gov

Downstream Signaling Cascades Initiated by HCAR2 Activation

Upon binding of this compound, HCAR2 initiates a cascade of intracellular signaling events. As a Gαi-protein coupled receptor, its activation leads to the dissociation of the G protein into its Gαi and Gβγ subunits. frontiersin.orgmdpi.com

G protein αi (Gαi): The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gβγ subunits: The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com This can result in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels. mdpi.com

ERK1/2: Activation of HCAR2 has been shown to trigger the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathway in certain cell types, which can have pro-inflammatory consequences. frontiersin.orgmdpi.com

β-arrestin: HCAR2 activation also promotes the recruitment of β-arrestin. nih.govmdpi.com β-arrestins are scaffold proteins that can mediate G protein-independent signaling. nih.gov They can interact with various signaling molecules, contributing to the complexity of the cellular response to this compound. mdpi.comnih.gov Specifically, β-arrestin can interact with IκB, preventing the activation of NF-κB. mdpi.com

In microglia, HCAR2 activation by this compound triggers a specific pathway involving the activation of the AMP-activated protein kinase (AMPK)/Sirtuin-1 (SIRT1) axis, which contributes to its anti-inflammatory effects. nih.govmdpi.com

Role of HCAR2 in Mediating Anti-inflammatory Responses

The activation of HCAR2 by this compound is central to its anti-inflammatory properties. frontiersin.orgelifesciences.org In immune cells, HCAR2 signaling dampens inflammatory responses. For example, in dendritic cells, this compound, acting through HCAR2, reduces the expression of pro-inflammatory cytokines. frontiersin.org In microglia, HCAR2 activation switches the cells from a pro-inflammatory to a neuroprotective phenotype. nih.gov This is achieved, in part, by inhibiting the NF-κB pathway. nih.govmdpi.com The anti-inflammatory effects of this compound on neutrophils, such as impaired migration and adhesion, are also dependent on HCAR2. frontiersin.org

Table 2: HCAR2-Mediated Anti-inflammatory Mechanisms of this compound

Cell TypeHCAR2-Mediated EffectDownstream MechanismReference
Dendritic CellsDecreased pro-inflammatory cytokine expression (e.g., IL-12)Inhibition of NF-κB p65 phosphorylation frontiersin.org
MicrogliaShift from pro-inflammatory to neuroprotective phenotypeActivation of AMPK/SIRT1 axis, inhibition of NF-κB nih.govmdpi.com
NeutrophilsReduced infiltration and migrationHCAR2-dependent signaling frontiersin.org

Analysis of Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. mdpi.com this compound has been shown to modulate the NF-κB pathway, contributing significantly to its anti-inflammatory effects.

Inhibition of NF-κB Nuclear Translocation

A key mechanism by which this compound inhibits NF-κB signaling is by preventing the nuclear translocation of the p65 subunit of NF-κB. frontiersin.orgnih.gov In an inactive state, NF-κB is held in the cytoplasm by inhibitory proteins, primarily IκB. mdpi.com Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com Studies have shown that in certain cell types, such as LPS-activated spleen dendritic cells, this compound treatment leads to a significant reduction in the phosphorylation and subsequent nuclear translocation of NF-κB p65. frontiersin.org This effect is dependent on HCAR2. frontiersin.org However, it is important to note that some studies have reported that this compound, unlike its parent compound dimethyl fumarate, does not inhibit NF-κB translocation in all cell types, suggesting cell-type specific mechanisms. sci-hub.seresearchgate.net

Suppression of Pro-inflammatory Cytokine and Chemokine Production

By inhibiting the NF-κB pathway, this compound effectively suppresses the production of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Research has demonstrated that treatment with this compound can reduce the expression of key inflammatory mediators such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in various cellular models of inflammation. frontiersin.orgtums.ac.ir For instance, in LPS-activated bone marrow-derived dendritic cells, this compound significantly decreased the mRNA expression of Il1b and Tnf. frontiersin.org This suppression of inflammatory mediators is a direct consequence of the reduced transcriptional activity of NF-κB. mdpi.com

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Type/ModelInflammatory StimulusCytokine/ChemokineEffect of this compoundReference
LPS-activated bone marrow-derived dendritic cellsLPSIL-1β, TNF-α, IL-12Significant decrease in mRNA expression frontiersin.org
Activated microglia-TNF-α, IL-6Reduction in production tums.ac.ir
Human endothelial cellsTNF-αMCP-1, CCL-5, PDGF-BB, GM-CSF, IL-6Suppression mdpi.com

Interactions and Crosstalk between Nrf2 and NF-κB Pathways

The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. pnas.org There is significant evidence for a complex and often antagonistic crosstalk between the Nrf2 and NF-κB pathways, which is modulated by this compound. mdpi.comresearchgate.netmdpi.com

Activation of the Nrf2 pathway by this compound can indirectly inhibit NF-κB signaling. nih.gov One proposed mechanism is the competition for the transcriptional co-activator CREB-binding protein (CBP). mdpi.comnih.gov Both Nrf2 and NF-κB require CBP for their transcriptional activity, so an increase in nuclear Nrf2 can limit the availability of CBP for NF-κB. nih.gov

Furthermore, several Nrf2 target genes, such as heme oxygenase-1 (HO-1), have anti-inflammatory properties and can inhibit the NF-κB pathway. mdpi.comnih.gov Conversely, the p65 subunit of NF-κB can directly inhibit the transcriptional activity of Nrf2. mdpi.comnih.gov Therefore, by activating Nrf2 and inhibiting NF-κB, this compound creates a cellular environment that favors the resolution of inflammation and the enhancement of antioxidant defenses. However, it's also been shown that this compound can exert immunomodulatory effects independently of Nrf2, primarily through HCAR2 activation. pnas.org

Mechanisms of Cellular Glutathione (GSH) Modulation

Fumarate monoesters are α,β-unsaturated carboxylic esters, a chemical structure that makes them reactive towards nucleophiles like the thiol group of glutathione (GSH). frontiersin.orgmdpi.com This interaction is central to their biological activity.

Impact on Cellular Redox Homeostasis

The modulation of GSH levels is a key component of how fumarate monoesters influence cellular redox homeostasis. mdpi.comnih.gov GSH is a primary intracellular antioxidant, and its initial depletion by reactive esters like DMF can trigger a cellular stress response. mdpi.com This response is largely mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant defense systems. mdpi.comnih.govoup.com

Contribution of GSH Modulation to Immunomodulatory and Cytoprotective Effects

The modulation of GSH is intrinsically linked to the immunomodulatory and cytoprotective properties of fumarate esters. plos.orgnih.gov The initial depletion of GSH has been suggested to be a key trigger for their anti-inflammatory and immunosuppressive effects. nih.gov This transient depletion can induce stress-response proteins, such as heme oxygenase-1 (HO-1), which in turn leads to a reduction in the secretion of inflammatory cytokines. nih.gov

Furthermore, the subsequent Nrf2-mediated increase in GSH synthesis contributes to cytoprotection against oxidative stress, a known factor in neurodegenerative and inflammatory conditions. nih.govsci-hub.se This enhanced antioxidant capacity protects cells, such as neurons and astrocytes, from oxidative damage and cell death. researchgate.net Some research also suggests that GSH modulation can contribute to the inhibition of the pro-inflammatory NF-κB pathway in a manner that is independent of Nrf2 activation. mdpi.comresearchgate.net Therefore, the dynamic interplay with the cellular GSH pool is a critical mechanism through which fumarate monoesters exert their therapeutic effects, linking an initial pro-inflammatory signal to a sustained anti-inflammatory and protective state.

Exploration of Other Intracellular Molecular Targets and Signaling Pathways

Beyond GSH modulation, the electrophilic nature of fumarate monoesters allows them to interact with other critical intracellular proteins, thereby influencing key signaling and metabolic pathways.

Modulation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glycolysis

A significant target of both dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). researchgate.netnih.gov Activated immune cells are known to switch their metabolism to aerobic glycolysis to support their function, making GAPDH a critical control point. nih.gov

MMF and DMF covalently modify, or "succinate," the catalytic cysteine residue (Cys152) within the active site of GAPDH. researchgate.netresearchgate.netnih.govnih.gov This Michael addition reaction leads to the irreversible inactivation of the enzyme. researchgate.netnih.gov Structural studies have confirmed that the MMF molecule covalently links to Cys152, which not only inhibits the enzyme's catalytic activity but also physically blocks the binding of its essential co-substrate, NAD+. researchgate.netnih.gov By inhibiting GAPDH, these fumarates effectively down-regulate aerobic glycolysis in activated immune cells like myeloid and lymphoid cells. researchgate.netnih.gov This metabolic modulation is a key component of their anti-inflammatory effects, as it prevents the metabolic reprogramming necessary for full immune activation. nih.gov

Target EnzymeSpecific Residue ModifiedMechanism of InhibitionFunctional Consequence
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Cysteine-152 (Cys152)Covalent modification (succination) via Michael additionInactivation of enzymatic activity; blockade of NAD+ binding
Downregulation of aerobic glycolysis in activated immune cells

Influence on Autophagic Pathways

Emerging research has identified autophagy as another cellular process influenced by fumarate esters. frontiersin.org Autophagy is a critical catabolic process for clearing damaged organelles and misfolded proteins to maintain cellular homeostasis. researchgate.netfrontiersin.org The interaction between fumarates and autophagy appears to be closely linked with the Nrf2 pathway. nih.gov

Studies have shown that DMF treatment can induce autophagy in various cell types, including microglia. researchgate.netfrontiersin.org This induction is evidenced by increased expression of autophagy markers like LC3 and ATG7. researchgate.netfrontiersin.org The anti-inflammatory effects of DMF in microglia have been shown to be partially dependent on this autophagy induction, as inhibiting autophagy reduces these effects. frontiersin.org The connection to Nrf2 is described as a positive feedback loop: Nrf2 activation can induce autophagy, while the autophagy adaptor protein p62 can, in turn, promote Nrf2 activation by mediating the degradation of its inhibitor, Keap1. mdpi.comnih.govjci.orgsemanticscholar.org In some contexts, DMF has been shown to improve autophagic flux, promoting the clearance of protein aggregates and inhibiting apoptosis. kp.dk This modulation of autophagy represents another important mechanism contributing to the cytoprotective and immunomodulatory actions of fumarate esters.

Effects on Hypoxia-Inducible Factor 1-alpha (HIF1A) Activation

Currently, there is a notable lack of specific research in the public scientific literature detailing the direct effects of this compound on the activation of Hypoxia-Inducible Factor 1-alpha (HIF1A). Scientific investigations into the biological activities of fumaric acid esters (FAEs) have predominantly centered on its shorter-chain analogs, namely dimethyl fumarate (DMF) and monoethyl fumarate (MEF).

The established mechanism by which FAEs can influence the HIF1A pathway involves their role as cell-permeant precursors of fumarate. plos.org Once inside the cell, these esters are hydrolyzed by cellular esterases, leading to an increase in the intracellular concentration of fumarate. plos.org This accumulated fumarate can act as a competitive inhibitor of prolyl-hydroxylase domain (PHD) enzymes. plos.org

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF1A subunit, marking it for rapid degradation by the proteasome. plos.org By inhibiting PHD enzymes, elevated intracellular fumarate levels can lead to the stabilization and accumulation of HIF1A, even in the presence of oxygen. plos.org This phenomenon is often referred to as a "pseudo-hypoxic" response. This stabilization allows HIF1A to translocate to the nucleus, dimerize with HIF1B, and initiate the transcription of various target genes, including those involved in angiogenesis and glycolysis, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1). plos.orgnih.gov

Studies using astrocytes have shown that treatment with FAEs can induce HIF1A accumulation and the subsequent release of VEGF. plos.org This effect was demonstrated to be dependent on HIF1A activation. plos.org However, these findings are based on the actions of other fumarate esters, and it remains unknown if this compound would elicit a similar response.

While the conceptual framework suggests that this compound, as a fumaric acid ester, could potentially modulate HIF1A activation through the inhibition of PHD enzymes, this has not been experimentally verified. Without dedicated studies on this compound, any discussion of its specific impact on HIF1A remains speculative and an extrapolation from the activities of related compounds. Therefore, no detailed research findings or data tables on the effects of this compound on HIF1A activation can be presented.

Pharmacological Research and Biological Activities of Fumarate Monoesters: Implications for Monobutyl Fumarate

Immunomodulatory and Anti-inflammatory Effects

Fumarate (B1241708) monoesters exert profound immunomodulatory and anti-inflammatory effects through various mechanisms, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of immune cell functions. nih.govpnas.org These activities are central to their therapeutic efficacy in immune-mediated diseases.

Fumarate monoesters play a crucial role in modulating the differentiation and balance of T helper (Th) cell subsets. In the context of autoimmune diseases, a shift towards pro-inflammatory Th1 and Th17 cells is often observed. Research has shown that fumarates can counteract this by promoting a shift from a Th1/Th17 phenotype towards an anti-inflammatory Th2 response. pnas.orgresearchgate.net This modulation is partly achieved by influencing the metabolic programming of immune cells. Pro-inflammatory immune cells typically switch to aerobic glycolysis to meet their energy demands. Fumarates can inhibit key glycolytic enzymes, thereby favoring a shift to anti-inflammatory immune cell phenotypes. nih.gov

In patients with multiple sclerosis, treatment with dimethyl fumarate, which is rapidly metabolized to monomethyl fumarate, leads to a significant reduction in circulating CD8+ and CD4+ T cells, particularly the Th1 and Th17 subsets. researchgate.net This shift in the immune cell landscape is a key component of the anti-inflammatory effects of fumarate monoesters.

Table 1: Effects of Fumarate Monoesters on T Helper Cell Polarization
T Helper Cell SubsetEffect of Fumarate MonoestersAssociated Immune ResponseReference
Th1DecreasedPro-inflammatory pnas.orgresearchgate.net
Th17DecreasedPro-inflammatory pnas.orgresearchgate.net
Th2IncreasedAnti-inflammatory pnas.orgresearchgate.net

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical in initiating and shaping adaptive immune responses. Fumarate monoesters can influence the function of DCs, leading to a more tolerogenic or anti-inflammatory state. Specifically, they have been shown to induce the differentiation of type II dendritic cells. researchgate.net These type II DCs are characterized by their production of the anti-inflammatory cytokine IL-10, as opposed to pro-inflammatory cytokines like IL-12 and IL-23, which are crucial for the development of Th1 and Th17 cells, respectively. researchgate.net

The recruitment and infiltration of leukocytes and lymphocytes into tissues are key events in the inflammatory process. Fumarate monoesters have been shown to interfere with these processes. One mechanism by which they achieve this is by downregulating the expression of adhesion molecules on immune cells. For instance, dimethyl fumarate has been observed to decrease the expression of α4 integrin, a molecule that is crucial for the infiltration of T and B cells into the central nervous system in the context of multiple sclerosis. researchgate.net By reducing the expression of such adhesion molecules, fumarate monoesters can limit the migration of inflammatory cells to sites of inflammation.

The anti-inflammatory and immunomodulatory effects of fumarate monoesters have been demonstrated in various experimental autoimmune models. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, treatment with dimethyl fumarate has been shown to ameliorate the disease course. pnas.orgoup.com This therapeutic benefit is associated with a reduction in Th1 and Th17 cells and an induction of anti-inflammatory M2 monocytes. pnas.org

Furthermore, studies in EAE models have revealed that fumarates can protect against myelin and axon damage, as well as neuronal loss. oup.com These protective effects are linked to both the immunomodulatory and direct neuroprotective actions of these compounds. The efficacy of fumarate monoesters in these preclinical models provides a strong rationale for their use in human autoimmune diseases.

Neuroprotective and Cytoprotective Activities

Beyond their immunomodulatory effects, fumarate monoesters exhibit direct neuroprotective and cytoprotective properties, primarily through the activation of the Nrf2 antioxidant pathway.

Oxidative stress is a key contributor to cellular damage in a variety of pathological conditions, including neurodegenerative and inflammatory diseases. Fumarate monoesters are potent activators of the Nrf2 transcription factor, which is a master regulator of the antioxidant response. researchgate.net Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of a wide array of cytoprotective genes that encode for antioxidant and detoxification enzymes. nih.gov

In vitro studies have demonstrated that both dimethyl fumarate and monomethyl fumarate can protect neurons and astrocytes from oxidative stress-induced cell death. oup.comresearchgate.net This protection is associated with an increase in cellular redox potential, glutathione (B108866) levels, and ATP levels. researchgate.net The cytoprotective effects of fumarate monoesters are significantly diminished in cells lacking Nrf2, confirming the critical role of this pathway. researchgate.net

In animal models of neuroinflammation and neurodegeneration, fumarate treatment has been shown to increase Nrf2 levels in the brain and spinal cord, leading to the upregulation of antioxidant genes. oup.comfrontiersin.org This enhancement of the endogenous antioxidant defense system contributes to the preservation of neuronal integrity and function. oup.com

Table 2: Key Mechanisms of Fumarate Monoester-Mediated Cytoprotection
MechanismDescriptionKey Molecules InvolvedReference
Nrf2 Pathway ActivationInduces the expression of antioxidant and cytoprotective genes.Nrf2, Keap1, Antioxidant Response Element (ARE) nih.govresearchgate.net
Increased Glutathione LevelsEnhances the capacity to neutralize reactive oxygen species.Glutathione (GSH) researchgate.net
Improved Mitochondrial FunctionIncreases cellular ATP levels and mitochondrial membrane potential.ATP researchgate.net

Attenuation of Mitochondrial Dysfunction and Cell Death Pathways (e.g., Apoptosis)

Fumarate monoesters have demonstrated significant protective effects against mitochondrial dysfunction and subsequent cell death pathways, including apoptosis and a hybrid form known as oxiapoptophagy (a combination of oxidative stress, apoptosis, and autophagy). Oxidative stress and mitochondrial damage are key contributors to the pathology of many neurodegenerative diseases. nih.gov

In a study using a murine oligodendrocyte cell line, both dimethyl fumarate (DMF) and its primary metabolite monomethyl fumararate (MMF) were shown to provide cytoprotective effects against toxicity induced by 7β-hydroxycholesterol, a compound that promotes oxiapoptophagy. nih.gov The research demonstrated that DMF and MMF could prevent key cellular dysfunctions associated with neurodegeneration, including oxidative stress and mitochondrial damage, thereby inhibiting apoptosis and autophagy. nih.gov Specifically, in studies on myocardial ischemia-reperfusion injury, DMF was found to suppress the expression of apoptotic markers. spandidos-publications.com It decreased the levels of the pro-apoptotic protein Bax and cleaved caspase-3 while increasing the expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com This modulation of apoptosis is a critical component of its protective effects. researchgate.net

These findings suggest that fumarate monoesters can intervene in critical cell death processes. Given its structural relation to MMF, monobutyl fumarate may also possess the ability to protect against mitochondrial-led cell death, a hypothesis that merits direct experimental validation.

Studies in Models of Neurodegenerative Diseases (e.g., Multiple Sclerosis, Amyotrophic Lateral Sclerosis)

The therapeutic potential of fumarate monoesters has been most extensively studied in the context of multiple sclerosis (MS), an autoimmune disease of the central nervous system. patsnap.com MMF is the active metabolite of DMF, a medication approved for treating relapsing forms of MS. mdpi.comrsc.org

Multiple Sclerosis (MS): The mechanism of action in MS is multifaceted. MMF activates the Nrf2 pathway, which enhances the cellular defense against oxidative stress, a key element in MS pathology. patsnap.compatsnap.com It also exerts immunomodulatory effects by shifting the balance of T-helper cells from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2) state and by impairing the maturation of dendritic cells. patsnap.commdpi.com Furthermore, MMF helps maintain the integrity of the blood-brain barrier, reducing the infiltration of inflammatory cells into the central nervous system. mdpi.comnih.govfrontiersin.org

Amyotrophic Lateral Sclerosis (ALS): Research into the use of fumarates for ALS has yielded more complex results. In preclinical studies using a mouse model of ALS (Tg-SOD1G93A), DMF administration improved neuromuscular strength, reduced motor neuron degeneration, and suppressed the formation of vacuolated neurons in the spinal cord. usc.edu This was associated with the activation of the Nrf2 pathway. usc.edu However, these benefits did not translate into an extended life expectancy in the animal model. usc.edu A study using immune cells from sporadic ALS patients showed that DMF could suppress inflammatory and autoimmune signaling pathways. alsnewstoday.com Despite these promising preclinical signals, a randomized controlled clinical trial assessing the efficacy of DMF in ALS patients found no significant improvement in the primary endpoint, the ALS Functional Rating Scale-Revised (ALSFRS-R) score, or in survival rates compared to placebo. thelimbic.comnih.govnih.gov

The established efficacy of MMF in MS models highlights a clear neuroprotective and immunomodulatory role for fumarate monoesters. The potential for this compound to exert similar effects in neurodegenerative disease models is plausible and represents an important area for future research.

Table 1: Research Findings of Fumarate Esters in Neurodegenerative Disease Models
Disease ModelCompoundKey FindingsReference
Multiple Sclerosis (MS)Monomethyl Fumarate (MMF)Activates Nrf2 pathway, reduces oxidative stress and inflammation, modulates immune cell balance (Th1/Th17 to Th2 shift), and reduces immune cell migration across the blood-brain barrier. patsnap.commdpi.com
Amyotrophic Lateral Sclerosis (ALS) (Mouse Model)Dimethyl Fumarate (DMF)Improved neuromuscular strength and decreased motor neuron degeneration. Did not extend life expectancy. usc.edu
Amyotrophic Lateral Sclerosis (ALS) (Clinical Trial)Dimethyl Fumarate (DMF)Was safe and well-tolerated but showed no significant improvement in functional rating scales or survival compared to placebo. nih.govnih.gov

Intervention in Ischemic-Reperfusion Injury (e.g., Cerebral Ischemia, Myocardial Ischemia)

Fumarate monoesters have demonstrated significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of oxygen deprivation.

Cerebral Ischemia: In mouse models of transient focal brain ischemia (stroke), both DMF and MMF significantly reduced neurological deficits, infarct volume, brain edema, and cell death. nih.govnih.govresearcher.life These protective effects were largely attributed to the activation of the Nrf2 pathway, as the benefits were abolished in Nrf2-deficient mice. nih.govnih.gov Studies have shown that MMF and DMF induce the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which helps protect brain cells from oxidative stress. nih.govscispace.com Furthermore, these compounds act as potent immunomodulators, reducing the infiltration of neutrophils and T cells and decreasing the activation of microglia and macrophages in the infarcted brain region. scispace.com In rat models, MMF treatment improved neurological deficit scores and reduced cerebral infarct size, which was associated with a reduction in oxidative stress markers. researchgate.net

Myocardial Ischemia: The cardioprotective effects of fumarates are also linked to the Nrf2 antioxidant pathway. nih.gov In models of myocardial I/R injury, DMF improved cell viability, suppressed apoptosis, and decreased the production of reactive oxygen species. spandidos-publications.commdpi.com These beneficial effects were mediated through the Nrf2 pathway. spandidos-publications.commdpi.com Research using cardiac-specific knockout of the fumarate hydratase (Fh1) enzyme, which leads to an accumulation of fumarate, showed that these hearts were strongly protected from ischemia-reperfusion injury, a protection linked to Nrf2 stabilization. nih.gov Recently, MMF has also been shown to attenuate lung ischemia/reperfusion injury. nih.gov

The consistent, Nrf2-dependent protective effects of fumarate monoesters across different models of I/R injury suggest a robust mechanism of action. This strongly implies that this compound could also be effective in mitigating tissue damage from cerebral and myocardial ischemia.

Table 2: Protective Effects of Fumarate Esters in Ischemia-Reperfusion Injury Models
Injury ModelCompoundModel SystemKey OutcomesReference
Cerebral Ischemia (Stroke)DMF & MMFMouse (MCAO)Reduced neurological deficits, infarct volume, edema, and cell death; suppressed glial activation. Effects were Nrf2-dependent. nih.govnih.gov
Cerebral Ischemia (Stroke)MMFRat (MCAO)Improved neurological score, reduced infarct size, and decreased oxidative stress markers (MDA, GSH). researchgate.net
Myocardial IschemiaFumarateMouse (in vivo)Cardioprotective effects mediated by activation of the Nrf2 pathway. nih.gov
Myocardial IschemiaDMFCardiomyocytes (in vitro)Improved cell viability, suppressed apoptosis, and reduced reactive oxygen species production in an Nrf2-dependent manner. spandidos-publications.com
Lung Ischemia/ReperfusionMMFRat (in vivo) & Human Cells (in vitro)Reduced lung edema, proinflammatory cytokines, oxidative stress, and apoptosis. nih.gov

Modulation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical protective interface, and its disruption is a key event in the pathogenesis of several neurological diseases, including multiple sclerosis and ischemic stroke. Fumarate monoesters have been shown to exert beneficial effects by preserving BBB integrity.

Research has demonstrated that MMF has direct therapeutic effects on the inflamed BBB. nih.gov In a model using human brain endothelial cells, MMF treatment led to the nuclear translocation of Nrf2 and the production of antioxidant enzymes. nih.gov Crucially, MMF significantly decreased the transendothelial migration of monocytes across the inflamed endothelial cell layer and reduced their adhesion. nih.gov This effect was linked to a marked reduction in the expression of vascular cell adhesion molecule (VCAM-1). nih.gov Similarly, DMF has been shown to stabilize the BBB in a mouse stroke model, preventing the disruption of interendothelial tight junctions and reducing cerebral edema. nih.gov These protective actions on the BBB are also dependent on the Nrf2 pathway. nih.gov By preventing immune cells from crossing into the brain and spinal cord, fumarates help protect nervous tissue from immune-mediated damage. patsnap.com

The ability to protect and restore BBB function is a significant therapeutic property of fumarate monoesters. It is therefore a reasonable hypothesis that this compound, through similar Nrf2-activating mechanisms, could also modulate BBB integrity in settings of neuroinflammation and ischemia.

Neuroprotective Effects in Retinal Disease Models

The neuroprotective actions of fumarate monoesters extend to the retina, where inflammation and oxidative stress contribute to the pathogenesis of numerous blinding diseases.

In a mouse model of retinal ischemia-reperfusion injury, MMF treatment provided significant neuroprotection in an Nrf2-dependent manner. nih.gov The treatment increased the expression of Nrf2-regulated antioxidant genes, suppressed inflammatory gene expression, reduced glial cell activation (gliosis), and decreased the loss of neuronal cells in the ganglion cell layer. nih.gov These molecular and cellular changes translated to improved retinal function as measured by electroretinography. nih.gov Importantly, these protective effects were absent in Nrf2 knockout mice, confirming the central role of this pathway. nih.gov

Further studies in a mouse model of light-induced retinopathy showed that MMF could completely protect the retina from degeneration. arvojournals.org This protection was associated with the attenuation of microglia activation, inflammation, and oxidative stress. arvojournals.org Similar protective effects of DMF were observed in a light-induced retinal degeneration model, where it reduced retinal damage, decreased microglial activation, and increased levels of the antioxidant glutathione in the retina. frontiersin.org In a model of retinitis pigmentosa, however, MMF treatment that successfully activated Nrf2 target genes was not sufficient on its own to prevent photoreceptor damage. arvojournals.org

These findings highlight the potential of fumarate monoesters as therapeutic agents for retinal diseases where oxidative stress and inflammation are key drivers. This compound may offer similar neuroprotective effects in the retina, a possibility that warrants dedicated investigation.

Potential Applications in Chronic Inflammatory Conditions

The immunomodulatory properties of fumarate monoesters, particularly their ability to shift the immune response towards an anti-inflammatory state, make them promising candidates for treating chronic inflammatory conditions beyond the central nervous system.

Investigations in Psoriasis Models

The use of fumaric acid esters (FAEs) for the treatment of moderate-to-severe psoriasis is well-established, particularly in Europe. rsc.orgnih.gov The oral formulation typically contains DMF and salts of monoethyl fumarate. nih.gov Upon ingestion, DMF is rapidly converted to MMF, which is considered the primary active metabolite responsible for the therapeutic effects. nih.govoup.com

The mechanism of action in psoriasis is complex and not fully elucidated but involves several key actions:

Immunomodulation: FAEs induce a shift from a pro-inflammatory Th1/Th17 immune response, which is characteristic of psoriasis, to an anti-inflammatory Th2 response. nih.govresearchgate.net

Nrf2 Activation: Both DMF and MMF modulate the activity of the Nrf2 pathway, which helps to counteract the oxidative stress present in psoriatic lesions. nih.govresearchgate.net

HCA2 Receptor Agonism: MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), which is expressed on immune cells like neutrophils and keratinocytes and is thought to contribute to the anti-inflammatory effects. nih.govciteab.com

Effects on Keratinocytes and Endothelial Cells: Evidence suggests that DMF and MMF also have direct effects on non-immune cells, including keratinocytes and endothelial cells, which are involved in the pathology of psoriasis. nih.govresearchgate.net

Clinical studies have demonstrated the efficacy of FAEs, with 50-70% of patients achieving a 75% improvement in psoriasis severity after 16 weeks of treatment. nih.gov The initial phase of treatment can sometimes be associated with adverse effects like flushing and gastrointestinal issues, which may be explained by an initial pro-inflammatory cytokine release (like TNF-alpha) from monocytes, followed by a subsequent deactivation and an anti-inflammatory response. documentsdelivered.com

The proven clinical success of MMF (via its prodrug DMF) in treating psoriasis provides a strong rationale for exploring the therapeutic potential of other fumarate monoesters, including this compound, for this and other chronic inflammatory skin conditions.

Exploration in Rheumatoid Arthritis

The potential therapeutic application of fumarate esters in rheumatoid arthritis (RA) has been suggested by preclinical studies primarily involving dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF). These studies highlight mechanisms that could be relevant for other monoesters like this compound.

In animal models of arthritis, DMF has demonstrated significant anti-arthritic and anti-inflammatory effects. nih.gov Research using a collagen-induced arthritis (CIA) model in rats showed that DMF treatment led to a significant reduction in arthritis scores, hind paw swelling, joint inflammation, and cartilage destruction. nih.gov A key mechanism identified was the modulation of the balance between T-helper 17 (Th17) cells and regulatory T (Treg) cells. nih.gov The study observed that DMF treatment decreased the percentage of pro-inflammatory Th17 cells while increasing the percentage of anti-inflammatory Treg cells. nih.gov This was accompanied by a reduction in plasma levels of the pro-inflammatory cytokine Interleukin-17 (IL-17) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Another critical aspect of RA pathology is the aggressive behavior of fibroblast-like synoviocytes (FLS), which contribute to inflammation and joint destruction. Studies have shown that DMF can inhibit the pro-inflammatory and aggressive features of FLS from RA patients. nih.gov Specifically, DMF treatment was found to decrease FLS proliferation and induce apoptosis. nih.gov It also reduced the release of the inflammatory cytokine Interleukin-6 (IL-6) and lactate (B86563) from these cells and inhibited the expression of matrix metalloproteinase-3 (MMP3) and the p65 subunit of NF-κB, a key regulator of inflammation. nih.gov

Furthermore, research on MMF in a rat model of arthritis pain has shown that it can inhibit pain behaviors. nih.gov Systemic administration of MMF dose-dependently reduced vocalizations and mechanical sensitivity in rats with induced mono-arthritis. nih.gov These findings suggest that beyond immunomodulation, fumarate monoesters may also have direct effects on pain signaling pathways. nih.gov

The collective evidence from these studies on DMF and MMF suggests that a fumarate monoester like this compound could potentially exert therapeutic effects in rheumatoid arthritis by modulating immune responses, inhibiting the pathological behavior of synovial cells, and alleviating pain.

Table 1: Research Findings of Fumarate Esters in Rheumatoid Arthritis Models

CompoundModelKey FindingsReference
Dimethyl Fumarate (DMF)Collagen-Induced Arthritis (CIA) in Rats- Reduced arthritis score and hind paw swelling.
  • Decreased joint inflammation and cartilage destruction.
  • Lowered percentage of Th17 cells and increased Treg cells.
  • Reduced plasma IL-17 and increased IL-10 levels.
  • nih.gov
    Dimethyl Fumarate (DMF)Adjuvant-Induced Arthritis in Rats- Decreased arthritis and histopathological scores.
  • Reduced serum TNF-α and plasma IL-6 levels.
  • Demonstrated antioxidant properties.
  • rheumres.org
    Dimethyl Fumarate (DMF)Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)- Decreased cell proliferation and increased apoptosis.
  • Reduced IL-6 and lactate release.
  • Inhibited expression of p65 (NF-κB) and MMP3.
  • nih.gov
    Monomethyl Fumarate (MMF)Kaolin/Carrageenan-Induced Mono-Arthritis in Rats- Dose-dependently inhibited pain-related vocalizations.
  • Reduced mechanical hypersensitivity (hindlimb withdrawal reflexes).
  • nih.gov

    Studies in Cardiovascular Diseases (e.g., Atherosclerosis, Diabetic Cardiomyopathy, Hypertension)

    The anti-inflammatory and antioxidant properties of fumarate esters, primarily mediated through the Nrf2 pathway, suggest their potential utility in managing cardiovascular diseases where oxidative stress and inflammation are key pathological drivers. mdpi.comfrontiersin.org Preclinical studies involving DMF and other fumarates have explored their effects in models of atherosclerosis, diabetic cardiomyopathy, and hypertension, providing a framework for the potential cardiovascular implications of this compound.

    Atherosclerosis

    Atherosclerosis is a chronic inflammatory disease of the arteries. Studies in animal models have shown that DMF can reduce the development of atherosclerosis. nih.gov In a diabetic mouse model of atherosclerosis, DMF treatment significantly reduced the area of aortic atherosclerotic plaques. nih.gov This effect was associated with the activation of the Nrf2 pathway, leading to reduced levels of reactive oxygen species (ROS) and the pro-inflammatory transcription factor NF-κB. nih.gov Furthermore, DMF treatment has been associated with improvements in lipid profiles, including favorable changes in HDL/LDL and HDL/total cholesterol ratios in patients treated for other conditions, suggesting an anti-atherosclerotic benefit. mdpi.com

    Table 2: Research Findings of Fumarate Esters in Atherosclerosis Models

    CompoundModelKey FindingsReference
    Dimethyl Fumarate (DMF)ApoE-deficient mice with streptozotocin-induced hyperglycemia- Significantly reduced the area of aortic atherosclerosis.
  • Increased Nrf2 expression.
  • Reduced levels of serum and aortic ROS and NF-κB.
  • Improved thoracic aortic endothelial function.
  • nih.gov
    Dimethyl Fumarate (DMF)Clinical observations in MS and psoriasis patients- Improved HDL/LDL and HDL/total cholesterol ratios.
  • Increased levels of anti-atherogenic serum adiponectin.
  • Reduced total cholesterol and triglycerides.
  • mdpi.com

    Diabetic Cardiomyopathy

    Diabetic cardiomyopathy is a form of heart muscle disease that develops in individuals with diabetes. Oxidative stress and inflammation are major contributors to its pathogenesis. nih.gov Research in a type 1 diabetic mouse model demonstrated that DMF treatment could protect against the development of diabetic cardiomyopathy. researchgate.net The study found that DMF attenuated oxidative stress, inflammation, and fibrosis in the diabetic heart. researchgate.net These protective effects were correlated with the activation of Nrf2 and its downstream antioxidant targets. researchgate.net DMF treatment was shown to improve cardiac function and blunt the pathological changes in the heart muscle, suggesting that Nrf2 activation by fumarates could be a therapeutic strategy for this condition. frontiersin.orgresearchgate.net

    Table 3: Research Findings of Fumarate Esters in Diabetic Cardiomyopathy Models

    CompoundModelKey FindingsReference
    Dimethyl Fumarate (DMF)Type 1 diabetes mouse model (streptozotocin-induced)- Attenuated diminished cardiac function.
  • Blunted oxidative stress, inflammation, and fibrosis in the myocardium.
  • Correlated with activation of the Nrf2 pathway.
  • researchgate.net

    Hypertension

    The role of fumarates in hypertension is complex. In a model of spontaneously hypertensive rats, treatment with a fumaric acid ester (FAE) mixture led to the amelioration of inflammation and oxidative stress. plos.org The treatment reduced serum levels of pro-inflammatory cytokines like IL-6 and TNFα and decreased markers of oxidative stress in the liver, heart, and kidney. plos.org However, in this specific model, FAE treatment was also associated with a significant increase in systolic blood pressure. plos.orgnih.gov Conversely, other studies have suggested that DMF can have beneficial effects in pulmonary arterial hypertension by reducing inflammation, oxidative damage, and fibrosis. mdpi.com These contrasting findings indicate that the effect of fumarates on blood pressure may be context-dependent and requires further investigation. nih.govmdpi.com

    Table 4: Research Findings of Fumarate Esters in Hypertension Models

    CompoundModelKey FindingsReference
    Fumaric Acid Esters (FAE)Spontaneously hypertensive rats expressing human C-reactive protein- Reduced serum IL-6 and TNFα.
  • Ameliorated oxidative stress in heart, kidney, and liver.
  • Paradoxically increased systolic blood pressure.
  • plos.orgnih.gov
    Dimethyl Fumarate (DMF)Mouse models of pulmonary arterial hypertension- Reduced inflammation, oxidative damage, and fibrosis.
  • Attenuated abnormal vascular remodeling.
  • mdpi.com

    Given these preclinical findings, it is plausible that this compound, by acting as an Nrf2 activator and immunomodulator similar to MMF, could have protective effects in various cardiovascular diseases characterized by inflammation and oxidative stress.

    Advanced Research Methodologies and Analytical Approaches for Monobutyl Fumarate and Analogues

    Quantitative Bioanalytical Methodologies

    Quantitative bioanalysis is fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of monoester fumarates. Highly sensitive and specific methods are required to measure their concentrations in complex biological matrices.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive technique for the quantification of monoester fumarates in biological samples like human plasma. ejbps.comsemanticscholar.org The development of a successful LC-MS/MS method involves optimizing several key parameters, including chromatographic separation, sample extraction, and mass spectrometric detection.

    For the analysis of monomethyl fumarate (B1241708), a close analogue of monobutyl fumarate, a common approach involves solid-phase extraction (SPE) to isolate the analyte and its internal standard from plasma. ejbps.comresearchgate.net Chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an acidic aqueous solution, like 0.1% formic acid. ejbps.comsemanticscholar.org This setup allows for efficient separation of the analyte from endogenous plasma components.

    The validation of these LC-MS/MS methods is critical to ensure their reliability and accuracy. Key validation parameters include linearity, precision, accuracy, and stability. nih.govresearchgate.net For instance, a validated method for MMF demonstrated linearity over a specific concentration range, with intra-day and inter-day precision and accuracy within acceptable limits. ejbps.com The stability of the analyte in plasma samples under various storage conditions is also thoroughly assessed. nih.gov

    Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for a monoester fumarate (monomethyl fumarate) in human plasma.

    ParameterDetails
    Instrumentation API-4000 LC-MS/MS system with a turbo ion spray source nih.gov
    Extraction Method Solid-Phase Extraction (SPE) ejbps.comnih.gov
    Chromatographic Column C18 column nih.gov
    Mobile Phase Acetonitrile and formic acid solution (e.g., 25:75, v/v) nih.gov
    Flow Rate 0.5 mL/min ejbps.com
    Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
    Linearity Range 5.03–2006.92 ng/mL nih.gov
    Internal Standard Stable isotope-labeled analogue (e.g., monomethyl fumarate-d3) researchgate.net

    Pharmacokinetic (PK) studies in preclinical models are essential for understanding the in vivo behavior of monoester fumarates and for translating these findings to human studies. nih.govallucent.com These studies typically involve administering the compound to animal models and collecting biological samples at various time points to determine the drug's concentration. porsolt.com

    Following oral administration, diesters like dimethyl fumarate (DMF) are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood to their corresponding monoesters, such as monomethyl fumarate (MMF). researchgate.netnih.govdmfms.de As a result, the diester is often undetectable in systemic circulation, and the monoester is considered the primary active metabolite. nih.govsci-hub.se

    Pharmacokinetic parameters calculated from these studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov For example, after a single oral dose of DMF in healthy subjects, MMF is the main metabolite detected in the blood. dmfms.de The pharmacokinetic profile of MMF can be influenced by factors such as food intake. dmfms.de

    The data gathered from preclinical PK studies are crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models that help in predicting efficacious dose levels in humans. nih.gov

    The following table presents a summary of key pharmacokinetic parameters for monomethyl fumarate (MMF) after oral administration of dimethyl fumarate (DMF) in a preclinical or clinical setting.

    ParameterDescriptionTypical Observation
    Cmax Maximum observed plasma concentrationVariable, can be influenced by food dmfms.de
    Tmax Time to reach CmaxApproximately 2-2.5 hours nih.gov
    AUC Area under the plasma concentration-time curveDose-dependent
    Metabolism Rapid hydrolysis of diester to monoester researchgate.netnih.govPrimarily to MMF from DMF researchgate.net

    Chemoproteomic Profiling and Target Identification

    Chemoproteomics is a powerful approach used to identify the protein targets of small molecules, providing insights into their mechanism of action. leadartech.com This is particularly relevant for electrophilic compounds like fumarate esters, which can covalently modify proteins. acs.org

    To identify the cellular targets of fumarate esters, researchers have designed and synthesized "clickable" analogues. acs.orgacs.org These probes incorporate a bioorthogonal handle, such as an alkyne group, into the parent fumarate structure. acs.orgnih.gov This modification allows for the subsequent attachment of a reporter tag, like biotin (B1667282) or a fluorophore, via a highly specific chemical reaction known as click chemistry. acs.org

    These clickable fumarate probes can be introduced to cells or cell lysates, where they covalently modify their protein targets through Michael addition. nih.gov The modified proteins can then be visualized, enriched, and identified. acs.orgnih.gov This technique has been successfully used to profile the targets of both dimethyl fumarate (DMF) and monomethyl fumarate (MMF). acs.org

    The use of these probes has demonstrated that they can effectively label and pull down known and novel protein targets from various biological samples, serving as a valuable tool for target identification and validation. acs.org

    Through chemoproteomic profiling using clickable probes, a number of protein targets for fumarate esters have been identified. acs.org This approach allows for a comprehensive and unbiased identification of proteins that are covalently modified by these compounds. The probe-labeled proteins are typically enriched using affinity purification, digested into peptides, and then identified and quantified using mass spectrometry. acs.org

    One of the identified targets for monomethyl fumarate (MMF) is Plastin-3 (PLS3). acs.org Studies have shown that MMF can covalently modify a specific cysteine residue (Cys33) on PLS3. acs.org The engagement of PLS3 by MMF at physiologically relevant concentrations suggests that this interaction could be biologically significant. acs.org

    The identification of specific protein targets like PLS3 provides crucial insights into the potential molecular mechanisms underlying the biological effects of monoester fumarates. acs.org Further validation of these targets helps to build a more complete picture of their mode of action. acs.org

    Polymer-Based Separation and Purification Techniques

    The separation and purification of fumaric acid and its esters are important steps in their production and analysis. Polymer-based techniques can be employed for these purposes, offering advantages in terms of efficiency and scalability.

    Unsaturated polyesters can be synthesized using fumaric acid or its derivatives, such as fumaroyl chloride, through methods like interfacial polymerization. ajchem-a.com These polymers can incorporate the fumarate moiety into their main chain. The properties of these polymers can be tailored by varying the co-monomers used in the polymerization process. ajchem-a.com

    For the purification of fumaric acid from fermentation broths, precipitation is a commonly used method. thuenen.de This can involve adjusting the pH of the solution to induce the precipitation of fumaric acid, which can then be collected. unito.itescholarship.org Subsequent recrystallization steps can be used to achieve high purity. thuenen.de While not specifically detailed for this compound, similar principles of precipitation and crystallization could be applied for its purification. Furthermore, polymer-based materials can be utilized in chromatographic separation techniques for the purification of small molecules like fumaric acid esters.

    Preparation of Molecularly Imprinted Polymers (MIPs) Utilizing Monoester Fumarate Derivatives

    Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. The preparation of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, a monoester fumarate derivative). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

    One study detailed the preparation of a novel molecularly imprinted polymer using monoethyl fumarate (MFMA) as a functional monomer. In this process, scopolamine (B1681570) was used as the template molecule, ethylene (B1197577) dimethacrylate (EGDMA) as the cross-linker, and azobisisobutyronitrile (AIBN) as the initiator. The synthesis was carried out via precipitation polymerization in acetonitrile. The selection of a bifunctional monomer like MFMA was reported to enhance the recognition ability of the resulting MIP due to the spatial arrangement of its two adjacent functional groups.

    The general steps for the preparation of MIPs using monoester fumarate derivatives can be summarized as follows:

    Complex Formation: The template molecule and the functional monomer (e.g., a monoester fumarate) are dissolved in a porogenic solvent and allowed to form a stable complex. This pre-polymerization mixture is often stored at a low temperature to enhance complex formation.

    Polymerization: A cross-linking monomer and a radical initiator are added to the complex solution. The mixture is then subjected to polymerization, typically initiated by heat or UV radiation.

    Template Removal: After polymerization, the solid polymer is ground and sieved. The template molecule is then extracted from the polymer matrix using a suitable solvent, often a mixture containing an acid to break the interactions between the template and the polymer.

    The table below outlines the components used in the synthesis of a monoethyl fumarate-based MIP.

    ComponentRoleExample Substance
    TemplateThe molecule to be recognized by the MIP.Scopolamine
    Functional MonomerInteracts with the template to form a complex.Monoethyl fumarate (MFMA)
    Cross-linkerForms the polymeric matrix around the template-monomer complex.Ethylene dimethacrylate (EGDMA)
    InitiatorInitiates the polymerization reaction.Azobisisobutyronitrile (AIBN)
    PorogenSolvent in which the polymerization takes place.Acetonitrile

    Application of MIPs as Solid-Phase Extraction Sorbents for Compound Separation

    The specific recognition capabilities of MIPs make them highly effective sorbents for solid-phase extraction (SPE), a technique used for sample clean-up and pre-concentration. MIPs can selectively bind and extract target analytes from complex matrices.

    In the case of the monoethyl fumarate-based MIPs, they were successfully employed as SPE sorbents for the selective separation of scopolamine from other tropane (B1204802) alkaloids. The prepared MIPs demonstrated a high adsorption capacity of 49.75 mg/g and a high selectivity for scopolamine, with a selectivity coefficient of 3.5.

    The procedure for using these MIPs in an SPE column involved the following steps:

    Column Packing: The MIP particles are packed into an SPE cartridge.

    Conditioning: The column is conditioned with a solvent like methanol (B129727) to activate the binding sites.

    Sample Loading: The sample solution containing the target analyte is passed through the column.

    Washing: The column is washed with a specific solvent mixture to remove interfering compounds.

    Elution: The target analyte is eluted from the column using a solvent mixture that disrupts the interactions between the analyte and the MIP.

    The use of MFMA-based MIPs in SPE resulted in mean recoveries of scopolamine from plant samples ranging from 96.0% to 106.0%. This demonstrates the potential of MIPs derived from monoester fumarates as highly selective and efficient tools for the separation and analysis of specific compounds.

    In Vitro Cellular and Molecular Assays

    While specific studies on this compound are limited, research on its analogues, such as dimethyl fumarate (DMF) and its primary metabolite monomethyl fumarate (MMF), provides insights into the potential cellular and molecular effects of monoalkyl fumarates.

    Reporter Cell Line Assays for Pathway Activity Assessment

    Reporter cell lines are valuable tools for studying the activity of specific signaling pathways. These cell lines are genetically engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor.

    Studies have utilized reporter assays to investigate the effects of fumarate compounds on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. For instance, it was demonstrated that DMF, but not MMF or monoethyl fumarate (MEF), inhibited NF-κB-driven cytokine production. A study on a novel fumarate compound, isosorbide (B1672297) di-(methyl fumarate) (IDMF), confirmed its ability to inhibit the NF-κB pathway using a reporter assay. These assays typically involve stimulating the reporter cells to activate the NF-κB pathway and then treating them with the compound of interest to measure the subsequent change in reporter gene expression.

    The table below summarizes the findings from reporter cell line assays for different fumarate analogues.

    CompoundPathway InvestigatedReporter SystemKey Finding
    Dimethyl fumarate (DMF)NF-κBNot specifiedInhibition of NF-κB activity
    Monomethyl fumarate (MMF)NF-κBNot specifiedNo effect on NF-κB signaling
    Monoethyl fumarate (MEF)NF-κBNot specifiedNo effect on NF-κB signaling
    Isosorbide di-(methyl fumarate) (IDMF)NF-κBNot specifiedConfirmed NF-κB inhibition

    Primary Immune Cell Population Studies

    Fumaric acid esters (FAEs) have been shown to exert significant effects on various primary immune cell populations. Long-term treatment with FAEs in psoriasis patients led to a significant reduction in the numbers of CD4+ T cells, CD8+ T cells, CD19+ B cells, and CD56+ natural killer (NK) cells. The most pronounced reduction was observed in the CD8+ T-cell population.

    In vitro studies have further elucidated the mechanisms behind these observations. Dimethyl fumarate has been shown to induce apoptosis in human T-cells. Furthermore, monomethyl fumarate has been found to impair the maturation of human myeloid dendritic cells (mDCs), leading to a reduced expression of co-stimulatory molecules and a decreased ability to activate T cells. T cells that were co-cultured with MMF-treated mDCs exhibited reduced proliferation and a decreased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17).

    The following table summarizes the effects of fumaric acid esters on different primary immune cell populations.

    Immune Cell TypeEffect of Fumaric Acid EstersKey Findings
    CD4+ T cellsReduction in cell numberSignificant decrease with long-term FAE treatment
    CD8+ T cellsReduction in cell numberMost significant reduction among lymphocyte subsets
    CD19+ B cellsReduction in cell numberSignificant decrease with long-term FAE treatment
    CD56+ NK cellsReduction in cell numberSignificant decrease with long-term FAE treatment
    Myeloid Dendritic Cells (mDCs)Impaired maturation and functionMMF treatment leads to a less mature phenotype and reduced T-cell activation

    Neuronal and Glial Cell Culture Models

    The neuroprotective effects of fumaric acid esters have been investigated in various neuronal and glial cell culture models. Studies have shown that DMF and MMF can protect neurons from oxidative stress-induced cell death. For example, both compounds promoted the survival of hippocampal cultures and neuronal cell lines subjected to ischemic stress.

    The underlying mechanism for this neuroprotection appears to involve the activation of the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) antioxidant pathway. DMF treatment has been shown to increase the expression of Nrf2 and its downstream target genes in neuronal cells.

    In addition to direct effects on neurons, fumarates also modulate the function of glial cells. In astrocyte and microglia cultures, DMF was found to decrease the production of pro-inflammatory mediators. However, another study reported no direct influence of DMF or MMF on the expression of neuroprotective factors in highly purified primary rat astrocytes, suggesting that the neuroprotective effects may be mediated indirectly through other cell types like microglia.

    In Vivo Animal Models

    Animal models have been instrumental in understanding the in vivo effects of fumaric acid esters. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), both preventive and therapeutic administration of dimethyl fumarate ameliorated the disease course and improved the preservation of myelin, axons, and neurons.

    Pharmacokinetic studies in rodents have revealed that diesters like DMF are rapidly metabolized to their corresponding monoesters. For instance, after oral administration, DMF is quickly hydrolyzed to MMF. This rapid conversion is an important consideration when interpreting the results of in vivo studies, as the observed effects are likely attributable to the monoester metabolite.

    A study investigating the presystemic metabolism and intestinal absorption of a series of fumaric acid monoesters (methyl, ethyl, n-propyl, and n-pentyl hydrogen fumarate) found that while intestinal permeability increased with the lipophilicity of the ester, the rate of presystemic metabolism also increased with longer ester chain lengths. This suggests a balance between absorption and first-pass metabolism for these compounds.

    The table below provides an overview of findings from in vivo animal models for fumaric acid esters.

    Animal ModelCompound(s) StudiedKey Findings
    Experimental Autoimmune Encephalomyelitis (EAE) in miceDimethyl fumarate (DMF)Ameliorated disease course, preserved myelin and neurons
    Rodents (rats)Dimethyl fumarate (DMF), Monoethyl fumarate (MEF)MMF (metabolite of DMF) showed higher brain penetration, while MEF was preferentially distributed to the kidney
    Rodents (species not specified)Homologous series of mono- and diesters of fumaric acidIntestinal permeability of monoesters increased with lipophilicity, but so did their presystemic metabolism

    Experimental Autoimmune Encephalomyelitis (EAE) Model

    The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.gov EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics. nih.gov

    Induction and Pathophysiology:

    EAE is typically induced in susceptible animal strains, such as C57BL/6 mice, by immunization with central nervous system (CNS) antigens like myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA). oup.comnih.gov This immunization triggers an autoimmune response, leading to the activation and proliferation of myelin-specific T cells. oup.com These activated immune cells infiltrate the CNS, where they initiate an inflammatory cascade, resulting in the characteristic pathological changes of MS. nih.gov The disease progression in EAE is monitored using a clinical scoring system that grades the severity of motor deficits, such as tail and limb paralysis. oup.com

    Application in Fumarate Research:

    Studies utilizing the EAE model have been pivotal in demonstrating the therapeutic effects of fumaric acid esters, particularly DMF and its primary active metabolite, MMF. oup.comemjreviews.com Research has shown that oral administration of DMF can significantly ameliorate the clinical course of EAE. huidziekten.nl This is evidenced by a reduction in clinical scores, delayed disease onset, and decreased severity of symptoms. bmj.com

    Histopathological analyses of the spinal cords from EAE animals treated with FAEs reveal a significant reduction in inflammatory infiltrates, particularly macrophages and microglia. oup.comresearchgate.net Furthermore, these studies have demonstrated a marked decrease in demyelination and axonal loss in treated animals, indicating a neuroprotective effect. emjreviews.comciteab.com

    The underlying mechanisms of action for FAEs in the EAE model have also been investigated. A key pathway implicated is the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. nih.govnih.gov Activation of Nrf2 by FAEs leads to the upregulation of antioxidant and cytoprotective genes, which helps to mitigate the oxidative stress that is a significant contributor to tissue damage in MS and EAE. nih.govnih.gov Additionally, FAEs have been shown to modulate the immune response by promoting a shift from a pro-inflammatory Th1/Th17 phenotype to a more anti-inflammatory Th2 phenotype. huidziekten.nl

    CompoundModelKey FindingsReported Mechanisms
    Dimethyl Fumarate (DMF)MOG35-55-induced EAE in C57BL/6 mice- Ameliorated clinical EAE course
  • Reduced CNS inflammatory lesions
  • Decreased CNS infiltrating Th1 and Th17 cells
  • Reduced macrophage/microglia infiltration
  • - Activation of the Nrf2 antioxidant pathway
  • Modulation of T-cell and antigen-presenting cell function
  • Monomethyl Fumarate (MMF)MOG35-55-induced EAE in C57BL/6 mice- Reduced disease activity
  • Suppressed macrophage infiltration
  • Increased plasma IL-10 levels
  • - Immunomodulatory effects, potentially independent of Nrf2 for some actions

    Models of Ischemic Injury

    Preclinical models of ischemic injury, particularly those mimicking stroke, are crucial for evaluating the neuroprotective potential of compounds like this compound and its analogues. These models aim to replicate the cascade of events that occur following a disruption of blood supply to the brain, including excitotoxicity, oxidative stress, inflammation, and apoptosis. researchgate.netnih.gov

    Commonly Used Models:

    The most frequently employed model is the transient middle cerebral artery occlusion (MCAO) model in rodents. researchgate.netnih.gov This procedure involves the temporary blockage of the middle cerebral artery, which supplies blood to a large portion of the cerebral hemisphere. Reperfusion is then initiated, mimicking the clinical scenario of thrombolysis or thrombectomy. nih.gov This model allows for the assessment of infarct volume, neurological deficits, brain edema, and cellular death. emjreviews.comnih.gov In vitro models, such as oxygen-glucose deprivation (OGD) in neuronal cell cultures, are also used to study the direct effects of compounds on neuronal survival under ischemic conditions. oup.com

    Application in Fumarate Research:

    Research using these models has demonstrated the significant neuroprotective effects of DMF and MMF. bmj.comnih.gov In the MCAO model, treatment with DMF or MMF has been shown to significantly reduce infarct volume and brain edema. emjreviews.comnih.gov This is accompanied by an improvement in neurological function, as assessed by various behavioral tests. nih.gov

    At the cellular level, studies have shown that DMF and MMF protect neurons from apoptosis in the ischemic penumbra. nih.gov The primary mechanism underlying these protective effects is the activation of the Nrf2 antioxidant pathway, which enhances the cellular defense against oxidative stress, a key contributor to ischemia-reperfusion injury. nih.govnih.gov The neuroprotective effects of DMF and MMF in these models are significantly diminished in Nrf2-deficient mice, confirming the critical role of this pathway. nih.gov

    In addition to their antioxidant effects, FAEs also exhibit anti-inflammatory properties in the context of ischemic injury. Treatment with DMF and MMF has been shown to suppress the activation of glial cells (microglia and astrocytes) and reduce the production of pro-inflammatory cytokines in the ischemic brain. nih.govnih.gov

    CompoundModelKey FindingsReported Mechanisms
    Dimethyl Fumarate (DMF)Transient Middle Cerebral Artery Occlusion (MCAO) in mice and rats- Reduced infarct volume and brain edema
  • Improved neurological deficits
  • Decreased neuronal apoptosis
  • Suppressed glial activation
  • - Activation of the Nrf2/HO-1 pathway
  • Inhibition of NF-κB signaling
  • Anti-inflammatory effects
  • Monomethyl Fumarate (MMF)Transient Middle Cerebral Artery Occlusion (MCAO) in mice and rats; Oxygen-Glucose Deprivation (OGD) in neuronal cultures- Reduced infarct volume
  • Improved neurobehavioral function
  • Normalized redox status and reduced pro-inflammatory cytokines
  • Increased neuronal survival in vitro
  • - Activation of the Nrf2/HO-1 pathway
  • Reduction of oxidative stress
  • Models of Inflammatory Skin Disorders

    Animal and in vitro models of inflammatory skin disorders are essential for understanding the pathophysiology of these conditions and for the development of novel therapies. Psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, is a primary focus of research for fumaric acid esters. researchgate.netdermnetnz.org

    Models of Psoriasis:

    While no single animal model perfectly replicates all aspects of human psoriasis, several models are used to study different facets of the disease. These include genetically engineered mouse models and models based on the transfer of immune cells. In vitro models using human keratinocytes, dendritic cells, and T cells are also widely employed to investigate the cellular and molecular mechanisms of action of therapeutic agents. nih.gov

    Application in Fumarate Research:

    Fumaric acid esters, particularly a combination of DMF and monoethyl fumarate (MEF) salts, have a long history of use in the treatment of moderate-to-severe plaque psoriasis in some countries. nih.govdermnetnz.org Clinical studies in humans serve as the primary model for evaluating the efficacy of these compounds in inflammatory skin disorders. These studies typically use the Psoriasis Area and Severity Index (PASI) to assess the extent and severity of the disease. bmj.com

    Clinical trials have consistently demonstrated the efficacy of oral FAEs in improving the signs and symptoms of psoriasis. nih.govemjreviews.com A significant percentage of patients treated with FAEs achieve a 75% or greater reduction in their PASI score (PASI 75). nih.govemjreviews.com

    The mechanisms of action of FAEs in psoriasis are multifactorial. They are known to have immunomodulatory effects, including the induction of a shift from a pro-inflammatory Th1/Th17 immune response to a more anti-inflammatory Th2 response. researchgate.net FAEs also affect the function of various immune cells, including a reduction in peripheral CD4+ and CD8+ T-lymphocytes and modulation of neutrophil activity. oup.comdermnetnz.org Furthermore, MMF has been shown to have direct effects on keratinocytes, inhibiting their proliferation and promoting differentiation, which helps to normalize the psoriatic epidermis. nih.gov The anti-inflammatory effects of MMF on keratinocytes include the inhibition of pro-inflammatory cytokine production. nih.gov

    Compound/FormulationModel/Study PopulationKey Efficacy FindingsReported Mechanisms of Action
    Dimethyl Fumarate (DMF)Patients with moderate-to-severe plaque psoriasis (BRIDGE study)- 37.5% of patients achieved PASI 75 at week 16 (vs. 15.3% for placebo)
  • Superiority over placebo and non-inferiority to Fumaderm®
  • - Immunomodulation (Th1/Th17 to Th2 shift)
  • Reduction in peripheral leukocytes
  • Effects on neutrophils
  • Fumaric Acid Esters (FAEs) (e.g., Fumaderm®)Patients with moderate-to-severe plaque psoriasis (various clinical studies)- 50-70% of patients achieve PASI 75 after 16 weeks of treatment
  • Long-term efficacy with sustained improvement
  • - Induction of apoptosis in T-lymphocytes
  • Inhibition of NF-κB
  • Modulation of cytokine production
  • Monomethyl Fumarate (MMF)In vitro models using human keratinocytes- Antiproliferative and prodifferentiative effects
  • Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-6, IL-1α)
  • - Direct effects on keratinocyte function
  • Agonist of the nicotinic acid receptor (GPR109A)
  • Future Research Directions and Emerging Applications for Monobutyl Fumarate Analogues

    Potential for Repurposing Monobutyl Fumarate (B1241708) Analogues in Underexplored Pathologies (e.g., Respiratory Pathologies, Cancer, Eye Disorders)

    The established anti-inflammatory, antioxidant, and immunomodulatory properties of fumarate esters, particularly dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have prompted investigations into their therapeutic potential beyond their approved indications. This has led to a growing interest in repurposing these compounds and their analogues, such as monobutyl fumarate, for a range of underexplored pathologies.

    Respiratory Pathologies

    Chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) are characterized by persistent inflammation and oxidative stress. The ability of fumarates to activate the Nrf2 pathway, a key regulator of antioxidant responses, makes them attractive candidates for these conditions.

    Asthma: Studies have shown that DMF can alleviate allergic asthma by enhancing the Nrf2 signaling pathway in regulatory T cells, which helps to suppress the inflammatory response in the lungs. nih.gov

    COPD: Research has demonstrated that DMF can reduce lung inflammation and oxidative stress induced by chronic exposure to diesel exhaust particles in mice, suggesting its potential to mitigate lung injury caused by air pollutants. Furthermore, in in-vitro and in-vivo models of COPD, DMF and MMF have been shown to reduce oxidative stress and inflammation, preventing lung damage such as alveolar enlargement.

    Pulmonary Fibrosis: Lung-targeted delivery of DMF has been found to promote the reversal of age-dependent established lung fibrosis in animal models, an effect not seen with systemic delivery.

    Cancer

    The role of fumarates in cancer is complex, with evidence suggesting both potential therapeutic and tumor-promoting effects depending on the context. However, several studies have highlighted the anti-cancer properties of fumarate esters.

    Cutaneous T-cell Lymphoma (CTCL): DMF has been shown to induce cell death in CTCL cells and inhibit tumor growth and metastasis in preclinical models by targeting the NF-κB pathway.

    Natural Killer (NK) Cell Activity: MMF has been found to augment the ability of NK cells to lyse tumor cells. This is achieved, in part, by upregulating the expression of activating receptors on NK cells.

    Melanoma: In vitro and animal studies have suggested that DMF may have some activity against malignant melanoma.

    Eye Disorders

    Many degenerative diseases of the retina, such as age-related macular degeneration (AMD) and diabetic retinopathy, are driven by inflammation and oxidative stress. The neuroprotective effects of fumarates make them promising candidates for these conditions.

    Retinal Degenerative Diseases: MMF has shown protective effects in various experimental models of retinal disease by affecting multiple pathways in different retinal cell types to shield against oxidative damage.

    Light-Induced Retinopathy: MMF has been found to protect the retina from light-induced damage by attenuating microglia activation, inflammation, and oxidative stress.

    Diabetic Retinopathy: DMF has been suggested to counteract the inflammatory process and oxidative response in diabetic retinopathy.

    Age-Related Macular Degeneration (AMD): The potential to repurpose DMF for eye pathologies, including AMD, is an active area of research, with a focus on its ability to combat inflammation and oxidative stress.

    The findings in these underexplored areas are largely based on preclinical studies with DMF and MMF. Future research will need to validate these findings in clinical trials and explore the potential of other fumarate analogues, like this compound, which may offer improved therapeutic profiles for these debilitating diseases.

    Table 6: Potential Repurposing Applications of Fumarate Analogues

    PathologyFumarate Derivative StudiedKey Research Findings
    Respiratory Pathologies
    Allergic AsthmaDimethyl Fumarate (DMF)Alleviates inflammation by strengthening the Nrf2 signaling pathway in regulatory T cells. nih.gov
    Chronic Obstructive Pulmonary Disease (COPD)Dimethyl Fumarate (DMF), Monomethyl Fumarate (MMF)Reduces lung inflammation and oxidative stress induced by pollutants and in emphysema models.
    Pulmonary FibrosisDimethyl Fumarate (DMF)Lung-targeted delivery promotes reversal of established fibrosis.
    Cancer
    Cutaneous T-cell Lymphoma (CTCL)Dimethyl Fumarate (DMF)Induces cancer cell death and inhibits tumor growth and metastasis.
    General Anti-tumor ActivityMonomethyl Fumarate (MMF)Enhances the ability of Natural Killer (NK) cells to lyse tumor cells.
    Eye Disorders
    Degenerative Retinal DiseasesMonomethyl Fumarate (MMF)Protects against oxidative damage in various retinal disease models.
    Light-Induced RetinopathyMonomethyl Fumarate (MMF)Mitigates retinal damage by reducing inflammation and oxidative stress.
    Diabetic RetinopathyDimethyl Fumarate (DMF)Counteracts inflammatory and oxidative responses.
    Age-Related Macular Degeneration (AMD)Dimethyl Fumarate (DMF)Investigated for its potential to address inflammation and oxidative stress in AMD.

    Q & A

    Q. Example Table: Optimization Parameters for Esterification

    ParameterRange TestedOptimal ValueImpact on Yield
    Temperature (°C)80–130110+25% efficiency
    Catalyst Loading (%)1–53Reduces side reactions
    Molar Ratio (Acid:Alcohol)1:2–1:51:3.5Maximizes conversion

    Advanced: How can researchers address contradictions in reported biological activities of this compound across in vitro and in vivo studies?

    Answer:
    Discrepancies often arise from differences in experimental models (e.g., cell lines vs. animal physiology), dosage regimes, or metabolite interference. To resolve these:

    Systematic Meta-Analysis : Aggregate data from studies using tools like PRISMA guidelines, focusing on variables such as concentration ranges (e.g., IC50 values) and exposure times .

    Mechanistic Validation : Use isotopic labeling (e.g., ¹⁴C-monobutyl fumarate) to track metabolic pathways and identify bioactive derivatives .

    Dose-Response Reproducibility : Conduct parallel in vitro (e.g., HEK293 cells) and in vivo (rodent models) assays under controlled conditions (pH, temperature) .

    Data Transparency : Report raw data, including outliers, and use statistical models (ANOVA with post-hoc tests) to quantify variability .

    Example Contradiction Case :
    A study reported anti-inflammatory effects in macrophages at 10 µM, while another found no activity at 50 µM. Potential factors: cell passage number differences or solvent (DMSO) interference in the latter .

    Basic: What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

    Answer:

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LOD: 0.1 ng/mL) and specificity, especially when using multiple reaction monitoring (MRM) modes .

    Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and detect impurities (e.g., residual butanol) .

    High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 210 nm for rapid quantification .

    Q. Methodological Note :

    • For biological samples (e.g., plasma), employ solid-phase extraction (SPE) to isolate this compound from interferents like lipids .
    • Validate methods per ICH guidelines (precision: ±5% RSD; accuracy: 95–105%) .

    Advanced: How can in silico modeling predict the pharmacokinetic and toxicological profiles of this compound?

    Answer:

    Physiologically Based Pharmacokinetic (PBPK) Modeling : Use software like GastroPlus to simulate absorption (logP: 1.8) and tissue distribution .

    QSAR Models : Predict toxicity endpoints (e.g., LD50) via platforms like EPA’s TEST or OpenTox, leveraging existing fumarate ester data .

    Molecular Dynamics (MD) Simulations : Analyze binding affinity to targets (e.g., Nrf2 for anti-oxidative effects) using AutoDock Vina .

    Case Study :
    Di(2-ethylhexyl) fumarate (DEHF) was identified as an endocrine disruptor via nontarget LC-HRMS and in silico fragmentation matching . Similar workflows can be adapted for this compound.

    Basic: What are the critical parameters for designing a stability study of this compound under varying storage conditions?

    Answer:

    • Environmental Factors : Test thermal stability (25–60°C), humidity (40–75% RH), and light exposure (ICH Q1B photostability) .
    • Analytical Endpoints : Monitor degradation products (e.g., fumaric acid) via accelerated stability testing (40°C/75% RH for 6 months).
    • Container Compatibility : Assess leaching from polyethylene vs. glass using ICP-MS for trace metals .

    Q. Data Requirement :

    • Report degradation kinetics (zero vs. first-order) and Arrhenius plots for shelf-life extrapolation .

    Advanced: How can researchers investigate the mechanism of action of this compound at the molecular level?

    Answer:

    Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2 pathway activation) .

    Proteomics : SILAC labeling to quantify protein interaction networks.

    CRISPR Screening : Knockout candidate targets (e.g., HO-1) to validate functional pathways .

    Metabolomics : Track fumarate incorporation into the TCA cycle via ¹³C-glucose tracing .

    Example Finding :
    Dimethyl fumarate (structurally analogous) modulates glutathione synthesis in MS patients, suggesting monobutyl derivatives may share redox mechanisms .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.